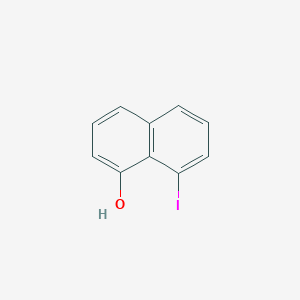

1-Iodo-8-naphthol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Iodo-8-naphthol is an organic compound with the molecular formula C10H7IO. It is a derivative of naphthol, where an iodine atom is substituted at the 1-position of the naphthol ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

准备方法

1-碘-8-萘酚可以通过多种方法合成。一种常见的合成路线是2-萘酚的碘化。反应通常使用碘酸钠(NaIO3)和亚硫酸钠(Na2SO3)在盐酸(HCl)存在下作为试剂 。反应混合物在甲醇和水中制备,碘化反应在室温下进行,持续两个小时。反应完成后,产物用乙醚萃取并纯化 .

化学反应分析

1-碘-8-萘酚会发生各种化学反应,包括:

取代反应: 它可以参与亲核取代反应,其中碘原子被其他亲核试剂取代。

氧化和还原: 1-碘-8-萘酚中的羟基可以被氧化形成醌或被还原形成相应的醇。

这些反应中常用的试剂包括碘化钾、氢氧化钠和各种氧化剂。形成的主要产物取决于具体的反应条件和使用的试剂。

科学研究应用

Chemical Properties and Mechanism of Action

1-Iodo-8-naphthol is characterized by the presence of an iodine atom attached to the naphthol structure. This modification influences its reactivity, allowing it to interact with various molecular targets such as enzymes and receptors. The iodine enhances the compound’s reactivity, facilitating the formation of covalent bonds that can inhibit enzyme activities or alter receptor functions.

Scientific Research Applications

This compound has several notable applications:

1. Medicinal Chemistry:

- Anticancer Activity: Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase .

- Antimicrobial Properties: The compound demonstrates notable effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disruption of microbial cell membranes and inhibition of enzymatic activity .

2. Biological Research:

- Enzyme Inhibition: this compound serves as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Biochemical Assays: It is employed in biochemical assays to study enzyme activities and protein interactions, providing insights into cellular mechanisms.

3. Materials Science:

- Fluorescent Probes: The compound is utilized in developing fluorescent probes for biological imaging due to its luminescent properties. It can be incorporated into various materials to enhance their optical characteristics .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 20 | Induces apoptosis via caspase activation |

| Antimicrobial | E. coli | 16 | Disrupts cell membrane |

| Antimicrobial | S. aureus | TBD | Inhibits enzymatic activity |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of iodinated phenols, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, showcasing its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested on human breast cancer cell lines (MCF-7). The study found that it induced cell cycle arrest at the G2/M phase and promoted apoptosis through a caspase-dependent pathway, with an IC50 value of approximately 20 µM, indicating significant anticancer potential .

作用机制

The mechanism of action of 1-Iodo-8-naphthol involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the hydroxyl group. The iodine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and other applications .

相似化合物的比较

1-碘-8-萘酚可以与其他萘酚衍生物进行比较,例如:

2-碘-1-萘酚: 与1-碘-8-萘酚类似,但碘原子位于不同的位置,导致不同的反应性和应用。

1-溴-8-萘酚: 一种溴取代的类似物,具有类似的性质,但由于存在溴而不是碘,反应性不同。

1-氯-8-萘酚: 一种氯取代的类似物,具有独特的化学性质和应用。

生物活性

1-Iodo-8-naphthol, a derivative of naphthol, has garnered attention in the scientific community due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H7IO and is characterized by the presence of an iodine atom at the 1-position of the naphthol structure. The compound's structure is significant for its biological activity, particularly in interactions with biomolecules such as DNA and proteins.

Synthesis

The synthesis of this compound typically involves halogenation reactions of 8-naphthol using iodine or iodinating agents. The resulting product can be purified through crystallization or chromatography, yielding a compound that exhibits both hydrophobic and hydrophilic characteristics, making it suitable for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research on related compounds, such as 1,8-naphthalimide derivatives, indicates that these compounds can intercalate into DNA, leading to antiproliferative effects on cancer cells. The binding affinity to calf thymus DNA (ct-DNA) has been shown to correlate with their biological activity, suggesting a mechanism where these compounds disrupt DNA function in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| 2b (Naphthalimide) | MT-4 | 14.66 ± 0.31 |

| 2b (Naphthalimide) | HepG2 | 27.32 ± 2.67 |

| 2a (Naphthalimide) | AChE Inhibition | 0.32 ± 0.04 |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neurobiology and the treatment of neurodegenerative diseases. In comparative studies involving naphthalimide-acridinyl hybrids, it was found that certain derivatives exhibited significant inhibition against AChE, suggesting that modifications in the naphthol structure can enhance this activity .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon excitation. This photochemical reactivity allows it to engage in Förster resonance energy transfer (FRET) processes and photoinduced electron transfer (PET), resulting in the formation of reactive quinonoid species that can interact with cellular targets such as DNA and proteins .

Case Studies

In a study investigating a series of naphthalimide derivatives, it was observed that compounds similar to this compound showed enhanced cytotoxicity when combined with irradiation treatments. This combination suggests a potential therapeutic approach where light activation could increase the efficacy of these compounds against cancer cells .

属性

CAS 编号 |

128542-52-9 |

|---|---|

分子式 |

C10H7IO |

分子量 |

270.07 g/mol |

IUPAC 名称 |

8-iodonaphthalen-1-ol |

InChI |

InChI=1S/C10H7IO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H |

InChI 键 |

ALPAOMIDHMHXPV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)I |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。